molecular formula CH8ClN5 B2871487 N',N'-Diaminoguanidine monohydrochloride CAS No. 1195902-00-1

N',N'-Diaminoguanidine monohydrochloride

Cat. No.: B2871487
CAS No.: 1195902-00-1
M. Wt: 125.56
InChI Key: SCIZLHIMZCLSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’,N’-Diaminoguanidine monohydrochloride: is an organic compound with the molecular formula CH8ClN5. It is a white to light beige crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

N’,N’-Diaminoguanidine monohydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Mechanism of Action

Target of Action

N’,N’-Diaminoguanidine monohydrochloride is primarily used as an intermediate in the synthesis of the anti-coccidial drug, chlorbenzamidine . The primary targets of this compound are the coccidia parasites that infect chickens, rabbits, and other animals .

Mode of Action

It is known to undergo condensation reactions with various aldehydes and ketones to yield bis guanidine derivatives . These derivatives may interact with the biological targets in the host organism or the parasite, leading to the observed anti-coccidial effects.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of chlorbenzamidine, an anti-coccidial drug . Chlorbenzamidine likely disrupts the life cycle of the coccidia parasites, thereby exerting its therapeutic effects.

Pharmacokinetics

It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds.

Result of Action

The primary result of the action of N’,N’-Diaminoguanidine monohydrochloride is the synthesis of chlorbenzamidine, an effective anti-coccidial drug . Chlorbenzamidine is known to have broad-spectrum, high-efficiency, low-toxicity, and convenient administration . It is primarily used to treat coccidiosis in chickens, rabbits, and other animals .

Action Environment

The action, efficacy, and stability of N’,N’-Diaminoguanidine monohydrochloride can be influenced by various environmental factors. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, its solubility in water suggests that the presence of water could influence its action and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N’,N’-Diaminoguanidine monohydrochloride typically begins with guanidine hydrochloride and hydrazine hydrate.

    Reaction Conditions: The reaction involves dissolving guanidine hydrochloride in water, followed by the slow addition of hydrazine hydrate. The mixture is then heated to around 60°C for several hours to ensure complete reaction.

    Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

Industrial Production Methods: In industrial settings, the production of N’,N’-Diaminoguanidine monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more controlled conditions to ensure high yield and purity. The product is typically dried under vacuum to remove any residual solvents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,1-diaminoguanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH7N5.ClH/c2-1(3)6(4)5;/h4-5H2,(H3,2,3);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIZLHIMZCLSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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